![molecular formula C8H7F3N4S B3039289 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine CAS No. 1006348-68-0](/img/structure/B3039289.png)
4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine
Overview
Description
The compound “4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a methyl group, a trifluoromethyl group, a pyrazole ring, and a thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the characteristic ring structures of pyrazole and thiazole, along with the attached functional groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the nucleophilic amine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups and ring structures. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their solubility and reactivity .
Scientific Research Applications
- Unique Properties : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to their biological activities .
- Growing Applications : As the number of applications continues to expand, understanding the effects of fluorine on biological activities and physical properties remains essential .
- Reaction Example : The reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride provides access to desired compounds .
- Structural Insights : X-ray analysis and structure optimization studies contribute to understanding the compound’s molecular structure and properties .
Agrochemicals and Crop Protection
Pharmaceuticals
Functional Materials
Synthetic Methods
X-Ray Analysis and Structure Optimization
Radical Trifluoromethylation
Mechanism of Action
Target of Action
The primary target of 4-Methyl-5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazol-2-amine is the glucose transporter GLUT1 . GLUT1 is a major glucose transporter responsible for glucose uptake in cells. It plays a crucial role in maintaining glucose homeostasis and is often upregulated in cancer cells, which rely heavily on glucose for their high energy demands .
Mode of Action
4-Methyl-5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazol-2-amine acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing glucose uptake by cells . This compound has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .
Biochemical Pathways
By inhibiting GLUT1, 4-Methyl-5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazol-2-amine disrupts the glycolytic pathway , which is the primary pathway for glucose metabolism in cells . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as cell growth and proliferation .
Pharmacokinetics
Its solubility in dmso (25 mg/ml) suggests that it may have good bioavailability .
Result of Action
The inhibition of GLUT1 and the subsequent disruption of the glycolytic pathway can lead to cellular energy deprivation . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells that rely heavily on glucose for their energy needs .
Future Directions
properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4S/c1-4-6(16-7(12)13-4)15-3-2-5(14-15)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGXTJSNPHMHSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N2C=CC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174976 | |
Record name | 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine | |
CAS RN |
1006348-68-0 | |
Record name | 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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